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Introduction

VV116, a deuterated derivative of remdesivir, is an orally administered nucleoside analog
developed for the treatment of COVID-19.[1][2] As a prodrug, VV116 is designed to overcome
the limitations of intravenous administration required for remdesivir, offering the potential for
earlier treatment and broader accessibility.[2][3] This technical guide provides a comprehensive
overview of the oral bioavailability and pharmacokinetics of VV116, synthesizing data from
preclinical and clinical studies to inform researchers, scientists, and drug development
professionals.

Mechanism of Action and Metabolism

Upon oral administration, VV116 is rapidly and almost completely converted into its active
metabolite, 116-N1, through hydrolysis by esterases.[4] The parent drug, VV116, is generally
not detected in plasma.[4][5] This active nucleoside, 116-N1, is then taken up by cells and
undergoes intracellular phosphorylation to form the active nucleoside triphosphate (116-NTP).
[3][6] 116-NTP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase
(RdRp), a crucial enzyme for SARS-CoV-2 replication, ultimately leading to the termination of
viral RNA synthesis.[3][7][8]
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The metabolic pathway of VV116 primarily involves hydrolysis.[4] Following the conversion to
116-N1, further metabolism occurs, resulting in various phase | and phase Il metabolites.[4]
Studies in humans have identified 18 different metabolites in plasma, urine, and feces.[4] The
main metabolites found in feces are M2 and 116-N1.[4][6] The primary route of excretion for
VV116 and its metabolites is through the kidneys.[9]
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Caption: Metabolic activation pathway of VV116.

Pharmacokinetic Properties

The pharmacokinetic profile of VV116 has been evaluated in both preclinical species and
human clinical trials. These studies have demonstrated favorable oral bioavailability and
predictable pharmacokinetic parameters.

Preclinical Pharmacokinetics

In preclinical studies, VV116 exhibited high oral bioavailability. In rats, the oral bioavailability
was approximately 80%, and in dogs, it was around 90%.[10] These findings supported the
advancement of VV116 into clinical development.

Human Pharmacokinetics

Phase I clinical trials in healthy subjects have provided detailed insights into the
pharmacokinetics of VV116 following single and multiple ascending oral doses, as well as the
effect of food.[5][11][12]
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In SAD studies, VV116 was administered to healthy subjects at doses ranging from 25 mg to
800 mg.[11][12] Following oral administration, VV116 was rapidly absorbed and converted to
116-N1, with the time to maximum plasma concentration (Tmax) for 116-N1 ranging from 1 to
2.5 hours. Both the maximum plasma concentration (Cmax) and the area under the plasma
concentration-time curve (AUC) of 116-N1 increased in an approximately dose-proportional
manner within the 25 mg to 800 mg dose range.[3][5] However, a saturation of absorption was
suggested at doses above 800 mg. The mean elimination half-life (t1/2) of 116-N1 was
observed to be between 4.80 and 6.95 hours.[5][11]

Table 1: Pharmacokinetic Parameters of 116-N1 After Single Oral Doses of VV116 in Healthy
Subjects

Dose of VV116 Tmax (h) Cmax (ng/mL) AUC (ng-h/mL) t1/2 (h)[5][11]
25 mg 1.0-25 Dose-dependent  Dose-dependent  4.80 - 6.95
50 mg 1.0-25 Dose-dependent  Dose-dependent  4.80 - 6.95
100 mg 1.0-25 Dose-dependent  Dose-dependent  4.80 - 6.95
200 mg 1.0-25 Dose-dependent  Dose-dependent  4.80 - 6.95
400 mg 1.0-25 Dose-dependent  Dose-dependent  4.80 - 6.95
600 mg 1.0-25 Dose-dependent  Dose-dependent  4.80 - 6.95
800 mg 1.0-25 Dose-dependent  Dose-dependent  4.80 - 6.95

Note: Specific Cmax and AUC values were described as dose-dependent in the cited literature,
but exact mean values for each dose cohort were not consistently provided across all sources.

In MAD studies, repeated dosing of VV116 led to a slight accumulation of 116-N1 in plasma.[5]
[11][12] The accumulation ratio for Cmax and AUC indicated a predictable accumulation upon
repeated administration.[5][11][12] The half-life of 116-N1 in MAD studies ranged from 4.72 to
8.12 hours.[3] Importantly, drug concentrations remained at effective antiviral levels throughout
the dosing intervals.[3]

Table 2: Pharmacokinetic Parameters of 116-N1 After Multiple Oral Doses of VV116 in Healthy
Subjects
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. . Accumulation Accumulation
Dosing Regimen . . t1/2 (h)
Ratio (Cmax) Ratio (AUC)
Multiple Ascending Slight accumulation[5]  Slight accumulation[5] 472 -8.12
Doses [11] [11][12] ' '

The influence of food on the pharmacokinetics of VV116 was assessed in a dedicated study.
[11][12] The results indicated that a standard meal had no significant effect on the Cmax and
AUC of 116-N1.[5][11][12] While a high-fat meal did not significantly alter Cmax, it led to a more
prominent increase in AUC.[3] Based on these findings, it is recommended that VV116 be
administered under fasting or normal diet conditions.[3]

Experimental Protocols

The pharmacokinetic data for VV116 in humans were primarily generated from three Phase |
clinical trials: a single ascending-dose (SAD) study, a multiple ascending-dose (MAD) study,
and a food-effect (FE) study.[5][11][12]
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Caption: Workflow of Phase | clinical trials for VV116.

Study Design

All three studies were conducted in healthy subjects and involved the administration of VV116
tablets or a placebo.[11][12] Blood samples were collected at scheduled time points for the
analysis of plasma concentrations of VV116 and its metabolite, 116-N1.[5][11][12]

Analytical Methodology

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and
validated for the quantitative determination of VV116 and 116-N1 in human plasma.[5] This
highly sensitive and specific method allowed for the accurate measurement of drug and
metabolite concentrations, which is essential for the precise calculation of pharmacokinetic
parameters.

Conclusion

VV116 has demonstrated a favorable pharmacokinetic profile characterized by high oral
bioavailability, rapid conversion to its active metabolite 116-N1, and dose-proportional exposure
within the therapeutic range. The predictable pharmacokinetics, coupled with a manageable
food effect, support its development as a convenient oral antiviral agent. The data summarized
in this guide provide a solid foundation for understanding the clinical pharmacology of VV116
and for designing future clinical studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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